
2-Amino-3-nitrophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-nitrophenol can be synthesized through a multi-step process involving nitration and reduction reactions. The synthesis typically starts with the nitration of 2-aminophenol using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group at the ortho position relative to the amino group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-nitrophenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Major Products Formed
Reduction: The major product is 2,3-diaminophenol when the nitro group is fully reduced.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Hair Dyes
One of the primary applications of 2-amino-3-nitrophenol is as a hair dye component. It is utilized in both semipermanent (nonoxidative) and permanent (oxidative) hair coloring products. Its stability and ability to impart color make it a valuable ingredient in the cosmetic industry .
Case Study: Hair Dye Formulations
- Objective: To evaluate the effectiveness of this compound in hair dye formulations.
- Method: Comparative analysis of color retention and skin irritation across different formulations.
- Findings: Formulations containing this compound showed superior color retention compared to traditional dyes, with minimal skin irritation reported in clinical trials.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. This characteristic is particularly relevant for developing antiseptic formulations.
Case Study: Antimicrobial Efficacy
- Study: In vitro assays were conducted to test the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results: The compound demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent in pharmaceutical applications .
Mutagenicity Studies
The mutagenic potential of this compound has been assessed through various genotoxicity tests. While some studies have shown positive results in bacterial assays, others indicate no significant mutagenic effects in mammalian cells . This duality underscores the need for further research to clarify its safety profile.
Analytical Chemistry
In analytical chemistry, this compound serves as an important reagent for various chemical analyses, including spectrophotometric measurements due to its distinct absorbance characteristics.
Data Table: Spectrophotometric Properties
Property | Value |
---|---|
Maximum Absorbance (λmax) | 420 nm |
Molar Absorptivity | 2000 L·mol⁻¹·cm⁻¹ |
Mechanism of Action
The mechanism of action of 2-Amino-3-nitrophenol involves its interaction with various molecular targets. The amino and nitro groups on the aromatic ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Amino-2-nitrophenol
Uniqueness
2-Amino-3-nitrophenol is unique due to the specific positioning of the amino and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Biological Activity
2-Amino-3-nitrophenol (CAS Number: 603-85-0) is an organic compound known for its diverse biological activities and applications, particularly in the fields of biochemistry and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C6H6N2O3
- Molecular Weight : 154.12 g/mol
- Structure : Contains an amino group and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological interactions.
Target Interactions
This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity. Its primary use as a hair dye indicates its interaction with melanin-producing cells in hair follicles, leading to color changes.
Biochemical Pathways
The compound has been utilized in mass spectrometry as a matrix due to its ability to form stable complexes with analytes. It also participates in biochemical reactions that can modulate cell signaling pathways and gene expression through the formation of reactive intermediates.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : Modulates pathways that regulate cell growth and differentiation.
- Gene Expression : Alters transcriptional activity via interaction with transcription factors.
- Metabolism : Affects metabolic pathways through enzyme inhibition or activation.
Toxicological Profile
Research indicates that this compound exhibits potential toxicity, particularly at high doses. In animal studies, it has shown varied effects based on dosage:
- Low Doses : May enhance enzyme activity without significant toxicity.
- High Doses : Associated with lethality and adverse effects such as weight loss and organ damage .
Carcinogenicity Studies
A study conducted by the National Cancer Institute evaluated the carcinogenic potential of 4-amino-2-nitrophenol (closely related to this compound) in rats and mice. The findings indicated no significant increase in tumor incidence at certain doses, although some morphological transformations were noted at lower concentrations .
Toxicity Assessments
A comprehensive safety assessment indicated that while the compound does not pose significant safety concerns at lower concentrations, it exhibits mutagenic properties at higher doses. The LD50 (lethal dose for 50% of subjects) was found to be greater than 2000 mg/kg, suggesting a relatively high tolerance but with notable risks at elevated exposure levels .
Summary of Findings
Study Type | Key Findings |
---|---|
Carcinogenicity | No significant tumor increase in high-dose studies |
Toxicity | LD50 > 2000 mg/kg; mutagenic potential noted |
Cellular Effects | Modulates signaling pathways and gene expression |
Q & A
Basic Research Questions
Q. How can researchers verify the purity of 2-amino-3-nitrophenol for experimental reproducibility?
Purity verification requires orthogonal analytical methods:
- HPLC analysis with UV detection (λ ~300 nm, nitro-aromatic absorbance) to quantify impurities .
- Melting point determination (lit. range: 212–213°C) to assess deviations caused by contaminants .
- Elemental analysis (C₆H₆N₂O₃) to confirm stoichiometric ratios .
Q. What safety protocols are critical when handling this compound in synthesis workflows?
- Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact, as toxicological data are incomplete .
- Follow GHS/CLP guidelines : Avoid dust generation (P261) and skin exposure (P262) .
- Implement waste segregation for nitroaromatic compounds due to environmental persistence .
Advanced Research Questions
Q. How do structural isomers (e.g., 2-amino-4-nitrophenol) affect the spectroscopic characterization of this compound?
- NMR differentiation : Monitor aromatic proton splitting patterns. For this compound, the ortho-nitro group induces distinct deshielding (~δ 8.5–9.0 ppm) compared to para-isomers .
- IR spectroscopy : Nitro-group asymmetric stretching (~1520 cm⁻¹) and phenolic O–H stretching (~3300 cm⁻¹) vary with substitution patterns .
- Chromatographic separation : Use reverse-phase HPLC with gradient elution to resolve co-eluting isomers .
Q. What experimental strategies mitigate side reactions during nitration of 2-aminophenol to synthesize this compound?
- Controlled nitration conditions : Use mixed acid (H₂SO₄/HNO₃) at 0–5°C to minimize over-nitration or oxidation .
- In-situ monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) to halt at the mononitration stage .
- Post-reduction purification : Employ recrystallization from ethanol/water to remove byproducts like 2-amino-5-nitrophenol .
Q. How can researchers resolve contradictions in reported melting points (e.g., 140–143°C vs. 212–213°C) for nitrophenol derivatives?
- Purity impact : Lower-grade samples (>95% vs. >99%) may retain impurities that depress melting points .
- Polymorphism screening : Perform DSC analysis to detect multiple endothermic peaks indicative of crystalline forms .
- Cross-validate methods : Compare capillary melting points with hot-stage microscopy for accuracy .
Q. Method Development & Data Analysis
Q. What chromatographic techniques are optimal for quantifying trace impurities in this compound?
- UPLC-MS/MS : Achieve ppm-level detection using MRM transitions (e.g., m/z 154 → 108 for nitro group loss) .
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to mobile phases to enhance retention of polar byproducts .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Solvent effect simulations : Use COSMO-RS to model solvation effects on transition states in polar aprotic solvents .
Q. Toxicological & Environmental Studies
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
- OECD 301B test : Measure biodegradation via dissolved organic carbon (DOC) removal over 28 days .
- Photolysis studies : Exclude samples to UV-Vis light (λ = 254 nm) and monitor nitro-group reduction via LC-MS .
Q. How can mutagenic potential be evaluated for this compound in absence of comprehensive toxicological data?
Properties
IUPAC Name |
2-amino-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCWUAFNGCMZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209063 | |
Record name | 2-Amino-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-85-0 | |
Record name | 2-Amino-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7F97ZPU2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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